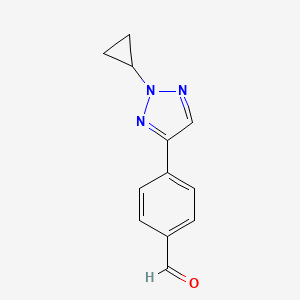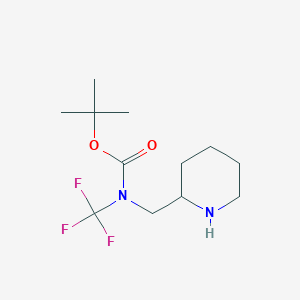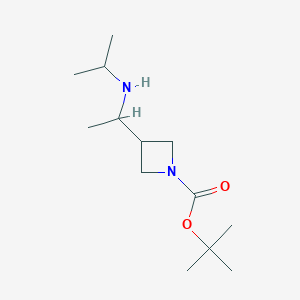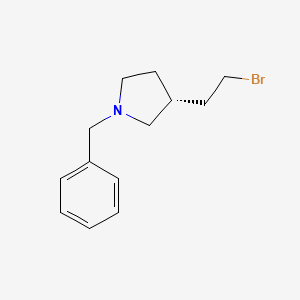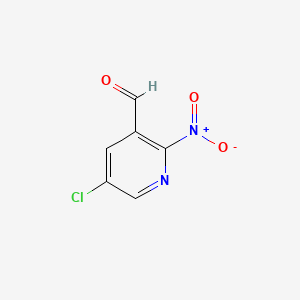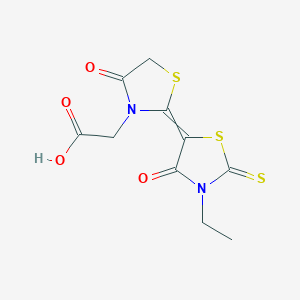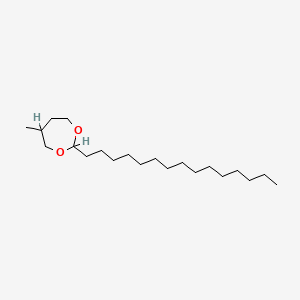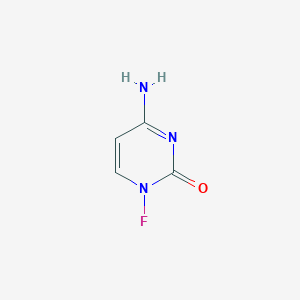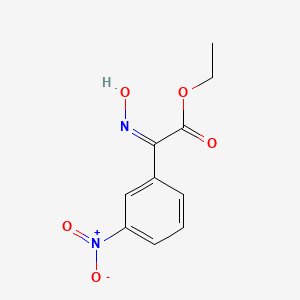
ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate is an organic compound with a complex structure that includes both nitro and oxime functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate typically involves the reaction of ethyl 2-(3-nitrophenyl)acetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds and interact with nucleophiles. These interactions can modulate biological pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2-nitrophenyl)acetate: Lacks the oxime group, making it less reactive in certain types of reactions.
Ethyl 2-(3-nitrophenyl)acetate: Similar structure but without the oxime functionality.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Contains a chloro group instead of a nitro group, leading to different reactivity.
Uniqueness
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10N2O5 |
|---|---|
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-hydroxyimino-2-(3-nitrophenyl)acetate |
InChI |
InChI=1S/C10H10N2O5/c1-2-17-10(13)9(11-14)7-4-3-5-8(6-7)12(15)16/h3-6,14H,2H2,1H3/b11-9- |
Clave InChI |
VGVIVMFQQNPCDI-LUAWRHEFSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\O)/C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C(=NO)C1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



